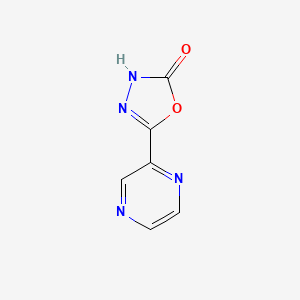

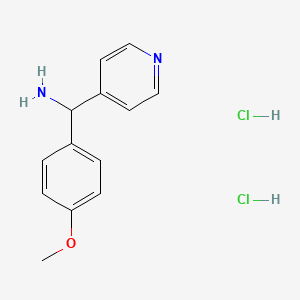

5-吡嗪-2-基-1,3,4-恶二唑-2-醇

描述

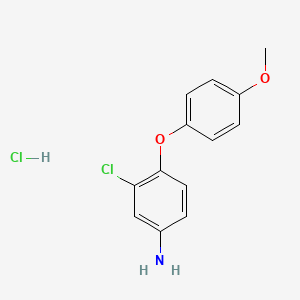

“5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol” is a heterocyclic compound . It is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles are known for their broad range of chemical and biological properties and have become important synthons in the development of new drugs .

Synthesis Analysis

Oxadiazoles are derived from furan by the replacement of two methylene groups with two nitrogen atoms . They were first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Molecular Structure Analysis

The molecular formula of oxadiazole is C2H2ON2 and it has a molecular mass of 70.05 g/mol . The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character .

Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Physical And Chemical Properties Analysis

Oxadiazole is soluble in water . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

科学研究应用

化学反应性和潜在药物开发

5-吡嗪-2-基-1,3,4-恶二唑-2-醇的衍生物,如 2-(5-苯基-1,3,4-恶二唑-2-基)吡嗪和相关化合物,在药物开发中显示出有希望的结果。这些衍生物表现出非线性光学 (NLO) 特性,并且已对其在抗结核活性中的潜力和作为抗癌药物进行了研究 (El-Azab 等人,2018 年)。此外,已经探索了它们与蝶呤脱氨酶抑制剂阿斯克林 A 等蛋白质的相互作用,表明在药物开发中具有潜力。

杀虫特性

一些含有 1,3,4-恶二唑环的衍生物,包括带有吡嗪-2-基的衍生物,已显示出显着的杀虫活性。例如,一种化合物对小菜蛾表现出高活性,表明在农业和害虫控制中具有潜在应用 (Qi 等人,2014 年)。

抗菌活性

5-吡嗪-2-基-1,3,4-恶二唑-2-醇的衍生物已被合成并测试其抗菌活性。这些化合物对包括结核分枝杆菌在内的各种微生物菌株表现出显着的抗菌和抗结核活性 (Das 等人,2022 年)。分子对接研究补充了这些发现,表明它们在抗菌药物开发中的潜力。

抗氧化剂评估

对新型 2-苯甲酰氨基-5-杂芳基-1,3,4-恶二唑(包括吡嗪-2-基衍生物)的研究揭示了优异的抗氧化活性。这些化合物对 DNA 损伤表现出高度保护作用,表明它们在氧化应激相关疾病的治疗应用中的潜力 (Bondock 等人,2016 年)。

抗真菌和抗菌剂

2-(硫醚/砜)-5-吡唑基-1,3,4-恶二唑的新型衍生物被合成出来,并对致病菌和真菌表现出明显的活性。这些发现表明将这些化合物开发为农业和医学中的抗真菌和抗菌剂的潜力 (Zheng 等人,2017 年)。

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, future research could focus on exploring these aspects further.

属性

IUPAC Name |

5-pyrazin-2-yl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6-10-9-5(12-6)4-3-7-1-2-8-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMSQFXKJVQENL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

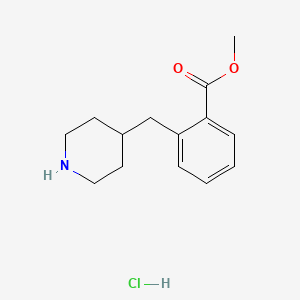

![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)

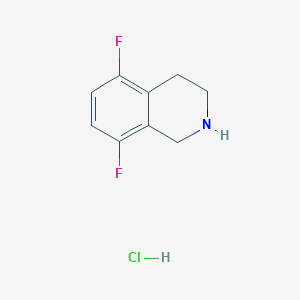

![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)

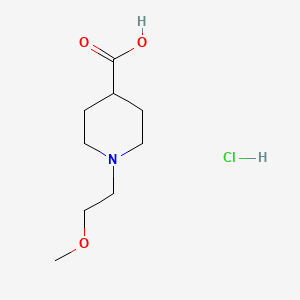

![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)

![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)